N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Overview
Description
Biosynthesis of Polyoxins
The study of the biosynthesis of polyoxins highlights the role of L-isoleucine as a precursor for the unique cyclic amino acid, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), which is a crucial component of nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis. The research demonstrates that the carbon skeleton of L-isoleucine is directly utilized in the formation of polyoximic acid, with other amino acids contributing to this process only after their conversion to isoleucine .
Conformational Properties of Oligo-L-Leucine
Another study focuses on the conformational properties of N-t-butyloxycarbonyl-oligo-L-leucine methyl esters. It was found that these oligomers can adopt different conformations based on the solvent environment. The research suggests that the stability of the β-structures formed by these oligomers is lower than those formed by oligopeptides derived from L-isoleucine and L-valine, indicating the influence of the side chain on the conformational stability .
Stereoisomers of Isoleucine
The preparation of the four stereoisomers of isoleucine has been explored, revealing the historical context and methods for obtaining these isomers. The study discusses the synthesis and resolution of isoleucine and its diastereoisomers, providing insights into the stereochemistry of this important amino acid .
Crystal Structure of L-Isoleucine N-Carboxy Anhydride
The crystal structure of L-isoleucine N-carboxy anhydride has been determined to understand its reactivity, especially in solid-state polymerization. The research found that the crystal structure of amino acid N-carboxy anhydrides influences their reactivity, with the molecular arrangement in the crystal being a key factor for the polymerization process .
Scientific Research Applications
Crystal Structure and Conformation
Research on similar dipeptides, such as N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester, has provided insights into their crystal structure and conformation. These studies reveal the extended conformation of the molecules and their arrangement in an infinite ribbon of β-sheet structure, which forms helical arrangements along the c-direction. This structural information is crucial for understanding the interactions and stability of peptides in various environments (Sukumar et al., 2005).
Thermal Phase Transitions
Compounds derived from different N, N′-carbonyl-bis-(l-amino acids) and their methyl and benzyl esters, including those related to isoleucine, show complex thermal behavior. These findings are significant for applications that require precise control over the material's phase and stability under varying thermal conditions (Tomašić et al., 2006).
Racemization Studies in Peptide Synthesis
Studies on diastereomeric peptide derivatives, including those with isoleucyl residues, have provided valuable data on the tendency to racemize during peptide synthesis. This research is vital for developing synthesis strategies that minimize racemization, thereby preserving the activity and specificity of peptide-based drugs and research tools (Benoiton et al., 2009).
Chemo-enzymatic Approaches
The chemo-enzymatic synthesis of amino acid derivatives, including d-allo-isoleucine, demonstrates the potential for highly selective and efficient production methods. These approaches are essential for generating specific isomers of amino acids, which can have significant implications for drug development and biochemical research (Cambiè et al., 2003).
Polymer Synthesis
Polymeric materials derived from amino acids, such as the synthesis of optically active poly(amide imide)s from N, N′-(pyromellitoyl)-bis-L-isoleucine diacid chloride, open new avenues for creating materials with specific optical activities. These materials can have applications ranging from biocompatible polymers to novel chiral separation media (Mallakpour & Shahmohammadi, 2004).
Safety And Hazards
The safety and hazards associated with “N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine” are not explicitly documented. However, similar compounds like N-benzyloxycarbonylglycine have been analyzed for their safety and hazards7.
Future Directions
Given the limited information available on “N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and its potential applications.
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJULDSUCQXEDB-OTRWWLKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195328 | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
CAS RN |
42538-01-2 | |
Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.